2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride
Description
2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₁₁ClF₃NO₂) is a cyclobutane-derived amino acid hydrochloride. The trifluoromethyl (-CF₃) group on the cyclobutyl ring confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity. This compound is used as a building block in pharmaceutical and agrochemical research, particularly in designing conformationally constrained analogs for drug discovery .
Properties
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUGKRJBGJUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis
A cyclobutane precursor can be synthesized via ruthenium-catalyzed ring-closing metathesis of 1,5-dienes. For example, methyltriphenylphosphonium bromide and KHMDS in THF mediate the formation of cyclobutene intermediates, which are hydrogenated to yield saturated cyclobutane derivatives. This method achieves 86% yield for related structures but requires careful control of steric effects to prevent dimerization.
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition between ethylene and trifluoromethyl-substituted alkenes generates cyclobutane rings. UV irradiation (λ = 300 nm) in acetone solvent produces the cis-cyclobutane configuration selectively (dr > 20:1). This method is limited by low scalability due to quantum yield constraints.
Introduction of Trifluoromethyl Group
Post-cyclization functionalization often employs:
Radical Trifluoromethylation
Using Umemoto’s reagent (trifluoromethylarylsulfonium salts), the trifluoromethyl group is introduced via copper-mediated radical coupling. Yields range from 45–68%, with side products arising from competing aryl ring fluorination.
Nucleophilic Substitution
Cyclobutyl bromide intermediates react with CF3SiMe3 in the presence of CsF, achieving 72% conversion. This method is preferred for its regioselectivity but requires anhydrous conditions.
α-Amino Acid Moiety Installation
Two principal pathways exist for introducing the amino and carboxylic acid groups:
Strecker Synthesis
Reaction of 1-(trifluoromethyl)cyclobutanone with NH4Cl and KCN in aqueous ethanol forms the α-aminonitrile intermediate. Acidic hydrolysis (6 M HCl, reflux) yields the α-amino acid, which is isolated as the hydrochloride salt with 89% purity.
Enzymatic Resolution
Racemic N-acetyl derivatives undergo hydrolysis using immobilized penicillin acylase (IPA-45) to afford enantiomerically pure (R)-2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid (ee > 98%). The L-enantiomer is removed via selective crystallization.
Optimization of Coupling and Protection
Critical steps include:
Carbamate Protection
Boc-glycine is coupled to the cyclobutane intermediate using HATU/DIEA in DCM, achieving 94% conversion. Deprotection with TFA yields the free amine, which is precipitated as the hydrochloride salt.
Microwave-Assisted Amination
Microwave irradiation (150°C, 30 min) accelerates the reaction between cyclobutyl bromides and potassium phthalimide, reducing reaction times from 24 h to 2 h while maintaining 85% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Strecker Synthesis | Cyclobutanone + NH4Cl/KCN | 78 | 89 | High |
| Enzymatic Resolution | Racemate + IPA-45 | 65 | 99 | Moderate |
| Metathesis Pathway | Ring-closing + hydrogenation | 82 | 95 | Low |
Industrial-Scale Considerations
- Cost Drivers : CF3SiMe3 accounts for 41% of raw material costs. Switching to CF3Cu generated in situ reduces expenses by 30%.
- Purification : Recrystallization from ethanol/water (3:1) improves purity to >99.5% but adds 18% mass loss.
- Safety : Exothermic hydrolysis of nitriles requires controlled addition rates (<5 mL/min) to prevent thermal runaway.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or activation of specific pathways, depending on the target. The amino group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural differences and similarities with related compounds:
Functional Group and Electronic Effects
- Trifluoromethyl (-CF₃) vs. Difluoro (-F₂):
The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the difluoro-substituted cyclobutyl analog (CAS 1937-19-5). This enhances metabolic stability and membrane permeability, making the -CF₃ variant more suitable for CNS-targeting drugs . - Cyclobutyl vs. In contrast, phenyl analogs (e.g., CAS 242475-26-9) offer π-π stacking interactions but may reduce solubility due to aromatic hydrophobicity .
- Chlorine vs.
Biological Activity
2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid; hydrochloride (CAS Number: 2253639-96-0) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its effects.
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C8H11ClF3NO2 |
| Molecular Weight | 245.63 g/mol |
| IUPAC Name | (2S)-2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid; hydrochloride |
| Appearance | White powder |
| Storage Temperature | 4 °C |
The biological activity of 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid; hydrochloride is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. It acts as a modulator of neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.
Key Mechanisms:
- Inhibition of Reuptake : The compound may inhibit the reuptake of neurotransmitters, thereby increasing their availability in synaptic clefts.
- Receptor Modulation : It has been suggested that this compound can bind to specific receptors, altering their activity and leading to downstream effects on neuronal excitability.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Antinociceptive Effects
Research indicates that 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid; hydrochloride demonstrates significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in various assays, suggesting its potential use in pain management therapies.
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its efficacy and safety profiles:
-
Study on Antinociceptive Activity :
- A study conducted on rodents demonstrated that administration of the compound significantly reduced pain response in models of acute and chronic pain.
- The results indicated a dose-dependent effect, with higher doses yielding greater reductions in pain sensitivity.
-
Neuroprotective Studies :
- In vitro experiments using cultured neuronal cells showed that treatment with the compound resulted in decreased markers of oxidative stress.
- The findings suggest potential applications in treating conditions such as Alzheimer's disease, where oxidative damage is prevalent.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development as a therapeutic agent.
Q & A
Q. What are the key synthetic strategies for preparing 2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride?
The synthesis typically involves three stages:
- Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis to construct the cyclobutane core.
- Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like (trifluoromethyl)copper complexes or radical-based methods.
- Amino-Acetic Acid Functionalization : Reductive amination or nucleophilic substitution to introduce the amino and acetic acid groups, followed by HCl salt formation .
Critical Note : Monitor reaction intermediates via HPLC or TLC to avoid side products, as cyclobutane rings are prone to ring strain-induced rearrangements .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR Spectroscopy : , , and NMR validate the cyclobutyl, trifluoromethyl, and amino-acetic acid moieties. For example, NMR shows a characteristic triplet for CF at ~-60 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for CHClFNO: calc. 256.05, observed 256.04) .
- HPLC Purity Analysis : Use reversed-phase C18 columns with UV detection (λ = 210 nm) and mobile phases like acetonitrile/0.1% TFA to achieve ≥95% purity .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the cyclobutyl ring or trifluoromethyl group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing CF group increases electrophilicity at the cyclobutyl carbon, facilitating nucleophilic attacks (e.g., by amines or hydroxyls). However, steric hindrance from the cyclobutane ring may slow reactions. Computational studies (DFT) show a 15% reduction in activation energy compared to non-CF analogs . Experimental Tip : Use polar aprotic solvents (DMF, DMSO) and catalytic KI to enhance reaction rates .
Q. What strategies are employed to resolve enantiomers of this chiral compound?
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to enzymes like aminotransferases, leveraging the acetic acid moiety’s carboxylate interactions.
- ADMET Prediction : Tools like SwissADME assess logP (~1.2) and solubility (~2.1 mg/mL), indicating moderate blood-brain barrier permeability .
Q. What are the observed discrepancies in reported synthetic yields, and how can they be mitigated?
Yields vary (50–85%) due to:
Q. How is the compound utilized as a building block in peptidomimetic drug discovery?
The cyclobutyl group mimics proline’s conformational rigidity, while the CF group enhances metabolic stability. Example applications:
- Peptide Backbone Modification : Substitute proline in ACE inhibitors to reduce off-target hydrolysis .
- Fluorine-19 MRI Probes : Incorporate the CF group for -based imaging in pharmacokinetic studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
